molecular formula C19H25NS B2599904 2-(Adamantan-1-YL)-N-benzylethanethioamide CAS No. 324042-79-7

2-(Adamantan-1-YL)-N-benzylethanethioamide

Cat. No.: B2599904
CAS No.: 324042-79-7
M. Wt: 299.48
InChI Key: UIPHXUCRQVHTCY-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-N-benzylethanethioamide is a compound that features an adamantane moiety, a benzyl group, and an ethanethioamide functional group. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-N-benzylethanethioamide typically involves the reaction of adamantanecarboxylic acid with benzylamine and ethanethioamide under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-YL)-N-benzylethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Adamantan-1-YL)-N-benzylethanethioamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(Adamantan-1-YL)-N-benzylacetamide: Similar structure but with an acetamide group instead of a thioamide group.

    2-(Adamantan-1-YL)-N-benzylindole: Contains an indole moiety instead of an ethanethioamide group.

    2-(Adamantan-1-YL)-N-benzylpyridine: Features a pyridine ring instead of an ethanethioamide group.

Uniqueness

2-(Adamantan-1-YL)-N-benzylethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the adamantane moiety with the thioamide group enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

2-(1-adamantyl)-N-benzylethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NS/c21-18(20-13-14-4-2-1-3-5-14)12-19-9-15-6-16(10-19)8-17(7-15)11-19/h1-5,15-17H,6-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPHXUCRQVHTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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